molecular formula C13H10N4OS B14165683 2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide CAS No. 118948-00-8

2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide

Cat. No.: B14165683
CAS No.: 118948-00-8
M. Wt: 270.31 g/mol
InChI Key: QXKJNSXWKYKBRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide can be achieved through a multi-component reaction involving pyridine derivatives, cyanoacetamides, and thiols. One common method involves the reaction of 3-cyano-2-pyridone with thiols in the presence of a catalyst such as zinc chloride . The reaction is typically carried out under mild conditions, often in an aqueous medium or solvent-free environment .

Industrial Production Methods

Industrial production of this compound may involve scalable multi-component reactions using readily available starting materials. The use of heterogeneous catalysts, such as gold-cobalt supported on titanium dioxide, can enhance the efficiency and yield of the reaction . These methods are designed to be environmentally friendly and cost-effective, adhering to the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides.

    Substitution: Substituted pyridine derivatives.

    Reduction: Amines or other reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and pyridine rings facilitate binding to these targets, leading to inhibition of specific pathways. For example, its anticancer activity may involve inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide is unique due to its specific combination of a cyano group and a sulfanylacetamide moiety, which enhances its biological activity and potential as a therapeutic agent. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry.

Properties

CAS No.

118948-00-8

Molecular Formula

C13H10N4OS

Molecular Weight

270.31 g/mol

IUPAC Name

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C13H10N4OS/c14-6-9-3-4-11(10-2-1-5-16-7-10)17-13(9)19-8-12(15)18/h1-5,7H,8H2,(H2,15,18)

InChI Key

QXKJNSXWKYKBRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N

solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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